molecular formula C7H7NS B6167272 2-ethyl-4-ethynyl-1,3-thiazole CAS No. 1849271-17-5

2-ethyl-4-ethynyl-1,3-thiazole

Cat. No.: B6167272
CAS No.: 1849271-17-5
M. Wt: 137.2
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Description

2-Ethyl-4-ethynyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-ethynyl-1,3-thiazole typically involves the reaction of 2-ethyl-1,3-thiazole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction at the 4-position of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-ethynyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4-ethynyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound’s ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-4-ethynyl-1,3-thiazole is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1849271-17-5

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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